molecular formula C13H17NO3 B1598401 Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 86954-05-4

Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B1598401
CAS RN: 86954-05-4
M. Wt: 235.28 g/mol
InChI Key: BJTNHGVCFWDNDP-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as BHPC and is a derivative of pyrrolidine. BHPC has been studied for its unique properties and mechanisms of action, which make it a promising candidate for use in research and experimentation.

Scientific Research Applications

Cholinesterase Inhibition

Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study found that these compounds exhibited moderate inhibitory effects against AChE, with benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate being notably potent. Similarly, some derivatives showed anti-BChE activity comparable to rivastigmine, a standard drug in Alzheimer's therapy. Additionally, the selectivity of these compounds to individual cholinesterases was evaluated, and it was observed that certain compounds demonstrated greater selectivity to BChE. The cytotoxicity screening indicated insignificant toxicity in human monocytic leukemia THP-1 cell line. The study also included in silico characterization and comparative molecular surface analysis (CoMSA) to understand the structure-inhibitory potency relationship (Pizova et al., 2017).

Crystallography and Structural Analysis

The crystal structure of benzoic acid–pyrrolidin-1-ium-2-carboxylate was analyzed to understand its application in non-centrosymmetric co-crystallization. This structure exhibits chains of l-proline zwitterions capped by benzoic acid molecules, forming a hydrogen-bonded network. Such studies are essential in the field of crystallography and materials science, providing insights into molecular interactions and crystal formation (Chesna et al., 2017).

Synthesis of Complex Molecules

Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate has been utilized in the synthesis of complex molecules such as (±)-Streptopyrrolidine. This includes a key step of stereocontrolled reduction to yield diastereomers, demonstrating its utility in the synthesis of pharmacologically relevant compounds. The structural confirmation of the synthesized molecules is typically done using various analytical techniques like NMR, IR, and X-ray crystallography (Shaameri et al., 2013).

Synthesis of Conformationally Restricted Analogs

This compound is also used in the synthesis of conformationally restricted analogs of drugs, such as pregabalin. The process involves steps like alkylation, reduction, and oxidation, leading to the formation of structurally specific analogs. Such syntheses are crucial in the development of new drugs with improved efficacy and reduced side effects (Galeazzi et al., 2003).

properties

IUPAC Name

benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTNHGVCFWDNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404434
Record name benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

86954-05-4
Record name benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Carbobenzyloxy-L-proline (0.048 moles, 12.0 g) was dissolved in 50 ml THF and cooled to 0° C. Borane-methyl sulfide complex (0.05 moles, 25 ml of 2M in THF) was added dropwise. The reaction was stirred for 16 hours at room temperature and then cooled to 0° C. water (50 ml) was added dropwise. The solution was filtered. The solid was washed with ethyl acetate. The organic solutions were combined, washed with water, dried over sodium sulfate and concentrated to yield 10.3 g of N-carbobenzyloxy-2-hydroxymethyl pyrrolidine. N-carbobenzyloxy-2-hydroxymethyl pyrrolidine (0.038 moles, 9.0 g) and triethylamine (0.076 mole) were dissolved in 150 ml of chloroform. Tosyl chloride (0.0475 moles, 9.05 g) was added portionwise followed by dimethylaminopyridine (200 mg). The solution was stirred overnight at room temperature. Chloroform was added. The solution was washed with water, dried over sodium sulfate, and concentrated. The resulting tosylate (0.0385 moles, 15.0 g) and sodium cyanide (0.048 moles, 2.35 g) were dissolved in 150 ml DMSO. The reaction was heated to reflux until completion as measured by thin layer chromatography. The reaction was cooled; water was added. The intermediate was extracted with ethyl acetate and concentrated to yield 9.56 g of 2-pyrrolidineacetonitrile. The nitrile was hydrolyzed by dissolving in 150 ml ethanolic HCl and slowing adding water to the solution. The solution was then concentrated in vacuo. Ethyl acetate and sodium bicarbonate were added. The ethyl acetate solution was concentrated. The residue dissolved in ethyl acetate, filtered and concentrated. The resulting acetate was chromatographed on silica gel eluted with a gradient of 5.0-100% ethyl acetate in hexane followed by a gradient of 0-20% ethanol in ethyl acetate to yield 4.35 g of ethyl 2-pyrrolidineacetate. (MS)
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
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